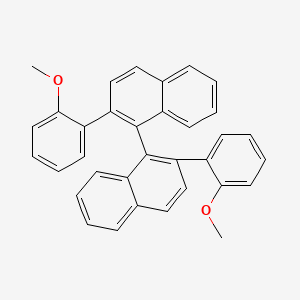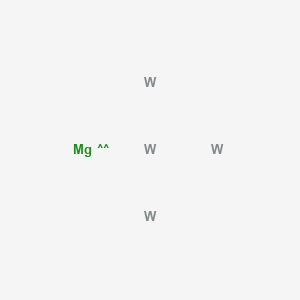
Magnesium--tungsten (1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium–tungsten (1/4) is a compound that combines magnesium and tungsten in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium–tungsten (1/4) can be synthesized through various methods. One common approach involves the reaction of magnesium with tungsten oxide under high-temperature conditions. The reaction typically occurs in a controlled atmosphere to prevent oxidation of the magnesium. The reaction can be represented as follows: [ \text{4 Mg} + \text{WO}_3 \rightarrow \text{Mg}_4\text{W} + \text{3 MgO} ]
Industrial Production Methods
In industrial settings, the production of magnesium–tungsten (1/4) often involves the use of high-temperature furnaces and controlled atmospheres. The process may include steps such as:
- Mixing magnesium and tungsten oxide powders.
- Heating the mixture in a furnace at temperatures ranging from 700°C to 1000°C.
- Maintaining an inert atmosphere, such as argon, to prevent unwanted reactions.
- Cooling the product and separating the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
Magnesium–tungsten (1/4) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form magnesium oxide and tungsten oxide.
Reduction: It can be reduced by hydrogen to form elemental magnesium and tungsten.
Substitution: The compound can participate in substitution reactions with other metal oxides or halides.
Common Reagents and Conditions
Oxidation: Requires an oxygen-rich environment at elevated temperatures.
Reduction: Typically involves hydrogen gas at high temperatures.
Substitution: Involves reacting with other metal oxides or halides in a controlled atmosphere.
Major Products Formed
Oxidation: Magnesium oxide and tungsten oxide.
Reduction: Elemental magnesium and tungsten.
Substitution: Various metal oxides or halides, depending on the reactants used.
Scientific Research Applications
Magnesium–tungsten (1/4) has several scientific research applications, including:
Materials Science: Used in the development of high-strength, lightweight alloys for aerospace and automotive industries.
Chemistry: Acts as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology and Medicine: Investigated for potential use in biomedical implants and devices due to its biocompatibility and mechanical properties.
Industry: Utilized in the production of refractory materials and coatings for high-temperature applications.
Mechanism of Action
The mechanism by which magnesium–tungsten (1/4) exerts its effects depends on its specific application. In catalytic processes, the compound facilitates reactions by providing active sites for reactants to interact. In materials science, its unique combination of magnesium and tungsten atoms contributes to its mechanical strength and thermal stability.
Comparison with Similar Compounds
Similar Compounds
Magnesium–molybdenum (1/4): Similar in structure but contains molybdenum instead of tungsten.
Magnesium–titanium (1/4): Contains titanium and exhibits different mechanical and chemical properties.
Magnesium–vanadium (1/4): Contains vanadium and is used in different industrial applications.
Uniqueness
Magnesium–tungsten (1/4) is unique due to its high melting point, excellent mechanical properties, and resistance to oxidation. These characteristics make it suitable for high-temperature and high-stress applications, distinguishing it from other similar compounds.
Properties
CAS No. |
562105-51-5 |
|---|---|
Molecular Formula |
MgW4 |
Molecular Weight |
759.7 g/mol |
InChI |
InChI=1S/Mg.4W |
InChI Key |
WXVSGKSUFPBYED-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[W].[W].[W].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
![3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol](/img/structure/B14224888.png)
![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)
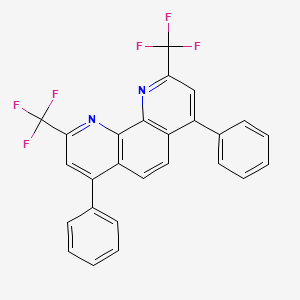


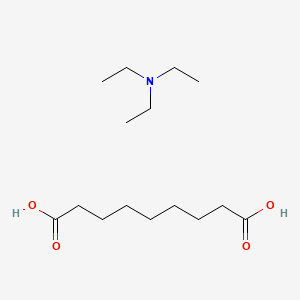
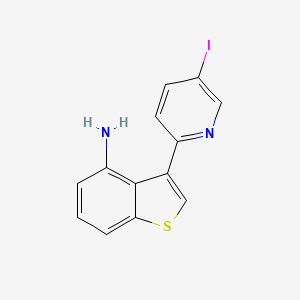
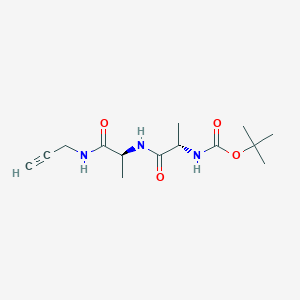
![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
